molecular formula C10H16N2O3 B6607878 tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate CAS No. 2352007-59-9

tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate

Cat. No.: B6607878
CAS No.: 2352007-59-9
M. Wt: 212.25 g/mol
InChI Key: XJFWHACOLOYXMY-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl ester and amino groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butyl ester can be introduced via esterification reactions, and the amino group can be added through amination reactions using reagents such as ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the amino moiety .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is being investigated for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies indicate significant activity against various bacteria, making it a candidate for developing new antimicrobial agents. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 16 µg/mL.
  • Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa cells, with a notable reduction in cell viability observed at a concentration of 25 µg/mL.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:

  • Oxidation and Reduction: this compound can be oxidized to form derivatives with different functional groups or reduced to yield other heterocyclic structures. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its unique structure that imparts distinct chemical properties. Its ability to modulate enzyme activity makes it valuable in the formulation of specialized chemicals and pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents, demonstrating effective inhibition at low concentrations.

Case Study 2: Anticancer Activity Assessment

Research published in Molecules explored the effects of this compound on various cancer cell lines. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and amino groups allows for diverse chemical modifications, making it a versatile compound in various research applications .

Biological Activity

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl ester and amino groups. Common synthetic routes include cyclization under acidic or basic conditions and subsequent esterification reactions. The compound can serve as a building block for more complex molecules and has applications in coordination chemistry and biochemical assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the amino group may form ionic bonds with negatively charged sites. These interactions can modulate the activity of target molecules, leading to various biological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit bacterial growth by targeting specific pathways involved in cell wall synthesis and protein function. This makes them potential candidates for developing new antibiotics .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that derivatives of oxazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, studies on related compounds have shown significant cytotoxicity against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on oxazole derivatives revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus strains. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Evaluation
In a preliminary study assessing the anticancer activity of oxazole derivatives, this compound was found to reduce the viability of HeLa cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)25 µg/mLSignificant growth inhibition
Anticancer (HeLa cells)50 µM60% reduction in cell viability

Properties

IUPAC Name

tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)8(11)4-7-5-12-6-14-7/h5-6,8H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWHACOLOYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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